molecular formula C14H14ClNO3S B13010919 N-(5-Chloro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide

N-(5-Chloro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B13010919
M. Wt: 311.8 g/mol
InChI Key: UPHKZAKGACHTJR-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, a hydroxymethyl group, and a chloro-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide typically involves the reaction of 5-chloro-2-(hydroxymethyl)aniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-Chloro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the hydroxymethyl and chloro groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    N-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group, offering different chemical properties.

Uniqueness

N-(5-Chloro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications, including its potential use as a pharmaceutical agent.

Properties

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

N-[5-chloro-2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c1-10-2-6-13(7-3-10)20(18,19)16-14-8-12(15)5-4-11(14)9-17/h2-8,16-17H,9H2,1H3

InChI Key

UPHKZAKGACHTJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)CO

Origin of Product

United States

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